

Application Notes and Protocols for Assessing ONC201 Blood-Brain Barrier Penetration

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Compound of Interest

Compound Name: OY-201

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This document provides a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) penetration of ONC201, a small molecule antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, currently under investigation for the treatment of high-grade gliomas.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

ONC201 is a promising therapeutic agent for central nervous system (CNS) malignancies due to its ability to cross the BBB and exert its antitumor effects directly within the brain.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#) Its mechanism of action involves the induction of the integrated stress response and inhibition of the Akt/ERK signaling pathways, ultimately leading to apoptosis in cancer cells.[\[2\]](#)[\[6\]](#)[\[8\]](#) The ability of ONC201 to penetrate the brain is a critical determinant of its clinical efficacy. These application notes provide a summary of known quantitative data and detailed protocols for preclinical and clinical assessment of ONC201's BBB penetration.

Quantitative Data Summary

The following tables summarize the available quantitative data on ONC201 concentrations in the brain and plasma from both preclinical and clinical studies.

Table 1: ONC201 Concentrations in Human Brain Tumors

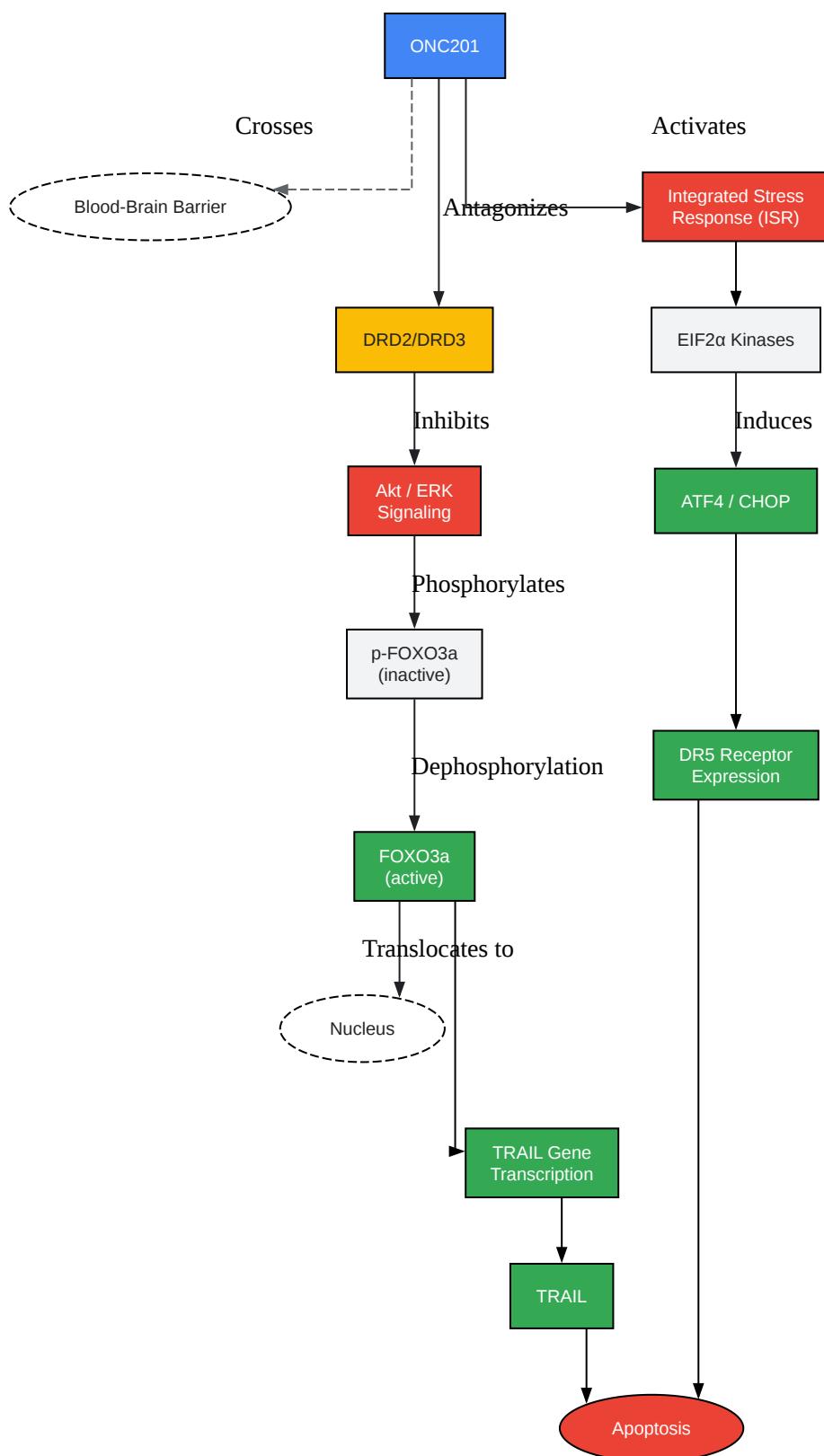
Patient Population	Dosage	Sample Type	Time of Measurement	ONC201 Concentration	Reference
Adult Recurrent Glioblastoma	625 mg, weekly	Resected Tumor Tissue	~24 hours after 2nd dose	600 nM - 9.3 μ M	[3][5]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Brainstem	Not specified	7 \pm 1.7 μ mol/L	[9]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Thalamus	Not specified	4.6 \pm 1.4 μ mol/L	[9]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Plasma	Not specified	0.27 \pm 0.1 μ mol/L	[9]

Table 2: Preclinical ONC201 Brain Penetration Data

Animal Model	Tissue	Finding	Reference
Non-tumor-bearing Rat	Brain and other organs	~5-fold higher concentration relative to plasma	[3]

Signaling Pathway of ONC201 in Glioblastoma

The following diagram illustrates the proposed mechanism of action of ONC201 after crossing the blood-brain barrier and entering glioblastoma cells.



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Caption: ONC201 signaling pathway in glioblastoma cells.

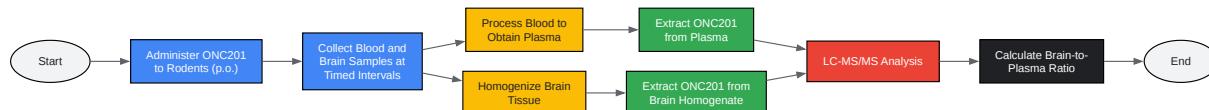
Experimental Protocols

The following protocols provide detailed methodologies for assessing the BBB penetration of ONC201.

Protocol 1: In Vivo Assessment of ONC201 Brain Penetration in Animal Models

This protocol describes a method to determine the brain-to-plasma concentration ratio of ONC201 in rodents.

Workflow Diagram:



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Caption: Workflow for in vivo assessment of ONC201 BBB penetration.

Methodology:

- Animal Dosing:
 - House rodents (e.g., male Sprague-Dawley rats) in accordance with institutional guidelines.
 - Administer a single oral dose of ONC201 (e.g., formulated in a suitable vehicle like 0.5% methylcellulose).
- Sample Collection:
 - At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

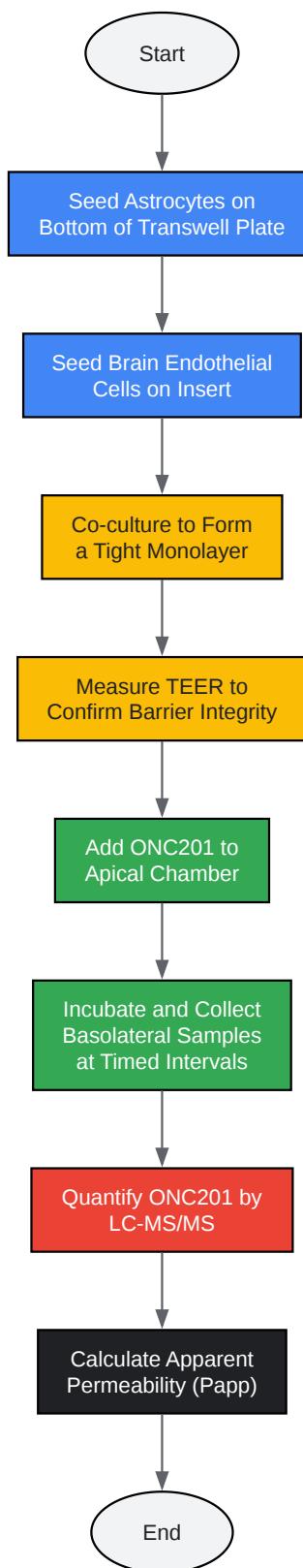
- Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).
- Perfusion the brain with ice-cold saline to remove intravascular blood.
- Excise the brain and store it at -80°C until analysis.
- Sample Processing:
 - Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C.
 - Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
- ONC201 Extraction:
 - Protein Precipitation: To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., 3 volumes of acetonitrile containing an internal standard).
 - Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a mobile phase-compatible solvent for analysis.
- LC-MS/MS Analysis:
 - Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of ONC201 in the processed samples.
 - Develop a standard curve using known concentrations of ONC201 in the respective matrix (plasma or brain homogenate).
- Data Analysis:
 - Calculate the concentration of ONC201 in plasma (ng/mL) and brain tissue (ng/g).

- Determine the brain-to-plasma concentration ratio (Kp) at each time point: $Kp = C_{brain} / C_{plasma}$.

Protocol 2: In Vitro Blood-Brain Barrier Model Assessment

This protocol uses a Transwell assay with a co-culture of brain endothelial cells and astrocytes to determine the apparent permeability (Papp) of ONC201.

Workflow Diagram:



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Caption: Workflow for in vitro BBB permeability assessment of ONC201.

Methodology:

- Cell Culture:
 - Culture primary brain endothelial cells and astrocytes using standard cell culture techniques.
 - Seed astrocytes on the bottom of a 24-well plate.
 - Seed brain endothelial cells on the apical side of a Transwell insert (e.g., 0.4 μ m pore size).
 - Co-culture the cells until a tight monolayer is formed, as confirmed by Trans-endothelial Electrical Resistance (TEER) measurement.
- Permeability Assay:
 - Replace the media in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
 - Add ONC201 to the apical (donor) chamber at a known concentration.
 - At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber.
 - Replace the collected volume with fresh transport buffer.
- Sample Analysis:
 - Quantify the concentration of ONC201 in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp$ (cm/s) = $(dQ/dt) / (A * C0)$ Where:
 - dQ/dt is the steady-state flux of ONC201 across the monolayer (μ g/s).

- A is the surface area of the Transwell insert (cm²).
- C₀ is the initial concentration of ONC201 in the apical chamber (μg/cm³).

Protocol 3: Analysis of ONC201 in Human Tumor Tissue

This protocol describes the quantification of ONC201 in resected glioblastoma tissue from patients treated with the drug.

Methodology:

- Tissue Collection and Storage:
 - Following surgical resection, immediately flash-freeze a portion of the tumor tissue in liquid nitrogen.
 - Store the tissue at -80°C until analysis.
- Tissue Homogenization:
 - Weigh the frozen tumor tissue.
 - Homogenize the tissue in a suitable buffer to create a uniform homogenate.
- ONC201 Extraction and Quantification:
 - Follow the extraction and LC-MS/MS analysis steps as described in Protocol 1 for brain homogenate.
- Pharmacodynamic Assessment (Immunohistochemistry):
 - Fix a portion of the tumor tissue in formalin and embed it in paraffin.
 - Perform immunohistochemistry (IHC) on tissue sections using antibodies against pharmacodynamic biomarkers such as ATF4 and DR5 to assess target engagement.^[3]
 - Compare the staining intensity and distribution to archival tumor samples from the same patient taken before ONC201 treatment.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive assessment of ONC201's blood-brain barrier penetration. By combining in vivo and in vitro methods, researchers can gain a thorough understanding of the pharmacokinetic and pharmacodynamic properties of ONC201 in the central nervous system, which is crucial for its continued development as a therapy for brain tumors.

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